

High-Resolution Mass Spectrometry for Precise Quantification of 1,25-Dihydroxyvitamin D2

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Compound of Interest

Compound Name: 1alpha, 25-Dihydroxy VD2-D6

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

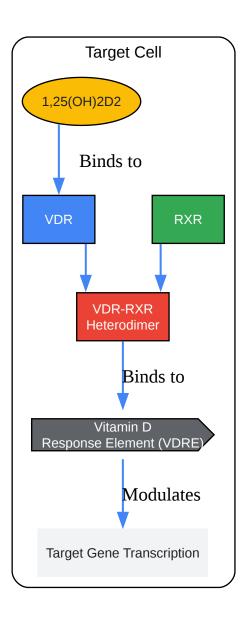
1,25-dihydroxyvitamin D, the biologically active form of vitamin D, is a critical steroid hormone that plays a pivotal role in calcium and phosphate homeostasis, bone health, and the regulation of various cellular processes.[1] Its two primary forms are 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂) and 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃). Accurate quantification of these metabolites, particularly 1,25(OH)₂D₂, which is derived from plant-based ergocalciferol (vitamin D2), is essential in nutritional studies, pharmacokinetic research, and clinical diagnostics. Due to its extremely low circulating concentrations in the picogram-per-milliliter (pg/mL) range, its analysis presents a significant analytical challenge.[2]

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as the gold standard for the quantification of vitamin D metabolites, offering superior sensitivity, specificity, and accuracy compared to traditional immunoassay methods.[3] This application note provides a detailed protocol for the quantification of 1,25-dihydroxyvitamin D2 in human serum using LC-HRMS, including comprehensive experimental procedures and data presentation.

Vitamin D Signaling Pathway



The biological effects of 1,25-dihydroxyvitamin D are mediated through its interaction with the vitamin D receptor (VDR), a nuclear transcription factor. Upon binding, the 1,25(OH)₂D-VDR complex forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5] This signaling cascade regulates a multitude of physiological processes, including those involved in immune response and cell survival.[4]



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Caption: Vitamin D Signaling Pathway.



Experimental Protocol: Quantification of 1,25-Dihydroxyvitamin D2

This protocol outlines a robust and sensitive method for the quantification of 1,25(OH)₂D₂ from human serum, adapted from established methodologies.[1]

Sample Preparation

The extremely low circulating levels of 1,25(OH)₂D₂ necessitate a meticulous sample preparation procedure to remove interferences and enrich the analyte. This often involves a combination of protein precipitation, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and derivatization.

Materials:

- Human serum samples
- Internal Standard (IS): Deuterated 1,25-dihydroxyvitamin D2 (d6-1,25(OH)₂D₂)
- Acetonitrile (ACN)
- Hexane
- Methanol (MeOH)
- Water (LC-MS grade)
- Derivatization agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione PTAD)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

- Spiking: To 500 μL of serum sample, add the deuterated internal standard (d6-1,25(OH)₂D₂)
 to account for matrix effects and procedural losses.
- Protein Precipitation: Add 1.5 mL of acetonitrile to the serum sample. Vortex vigorously for 1 minute to precipitate proteins.[6]



- Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant onto the SPE cartridge.
 - Wash the cartridge with 1 mL of 50% methanol in water to remove polar interferences.
 - Elute the analyte with 1 mL of methanol.
- Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Derivatization: Reconstitute the dried extract in 50 μL of a derivatizing agent solution (e.g., PTAD in acetonitrile). This step is crucial for enhancing the ionization efficiency of 1,25(OH)₂D₂.[7][8]
- Final Reconstitution: After incubation, evaporate the derivatization agent and reconstitute the sample in 100 μL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 μL





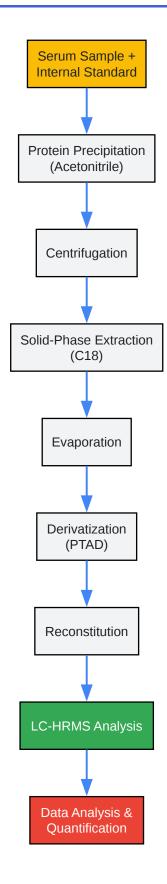


• Gradient: A typical gradient starts at 50% B, increases to 95% B over 8 minutes, holds for 2 minutes, and then returns to initial conditions for re-equilibration.

HRMS Parameters:

- Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[6][8] APCI can be less susceptible to matrix effects for this analysis.[8]
- Scan Mode: Full scan with data-dependent MS/MS (dd-MS²) or parallel reaction monitoring (PRM) for high selectivity and accurate mass measurement.
- Resolution: A resolving power of at least 60,000 (FWHM) is recommended to ensure specificity.[6]
- Precursor Ion (m/z): [M+H]⁺ of derivatized 1,25(OH)₂D₂
- Product Ions (m/z): Specific fragment ions of the derivatized analyte.





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Caption: Experimental Workflow for 1,25(OH)₂D₂ Quantification.



Quantitative Data Summary

The performance of LC-HRMS methods for 1,25-dihydroxyvitamin D quantification is characterized by excellent linearity, low limits of quantification, and high precision. The following tables summarize typical quantitative data from various published methods.

Table 1: Linearity and Limit of Quantification (LLOQ)

| Analyte | Linearity Range (pg/mL) | LLOQ (pg/mL) | Reference |
|--------------------------------------|----------------------------|--------------|-----------|
| 1,25(OH) ₂ D ₂ | 5 - 500 | 5 | |
| 1,25(OH) ₂ D ₂ | 10 - 500 | 10 | [2] |
| 1,25(OH) ₂ D ₂ | 4.0 - 160.0 | 4.0 | [1] |
| 1,25(OH)2D2 | 10 - 20 (estimated) | 10 - 20 | [9] |

Table 2: Precision and Accuracy

| Analyte | Concentrati on (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
|--------------------------------------|---------------------------|---------------------------------|---------------------------------|----------------------|-----------|
| 1,25(OH) ₂ D ₂ | Low QC | < 15% | < 15% | < 15% | |
| 1,25(OH) ₂ D ₂ | Mid QC | < 15% | < 15% | < 15% | |
| 1,25(OH)2D2 | High QC | < 15% | < 15% | < 15% | |
| 1,25(OH)2D2 | N/A | 1.6 - 4.1% | 3.7 - 6.8% | N/A | |

Conclusion

The use of high-resolution mass spectrometry provides a highly sensitive, specific, and reliable method for the quantification of 1,25-dihydroxyvitamin D2 in complex biological matrices like human serum. The detailed protocol and performance data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals



engaged in vitamin D research. The combination of meticulous sample preparation, optimized LC-HRMS conditions, and appropriate data analysis enables the accurate measurement of this low-abundance, biologically crucial hormone.

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